molecular formula C19H14Cl2N2O2S B2630911 benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 919867-24-6

benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2630911
CAS No.: 919867-24-6
M. Wt: 405.29
InChI Key: ULBQXZRAUZVCTB-UHFFFAOYSA-N
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Description

The compound benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a benzofuran-2-yl group linked via a methanone bridge to a 4,5-dihydroimidazole ring substituted with a 2,4-dichlorobenzylthio moiety. Its molecular formula is C₁₉H₁₃Cl₂N₂O₂S, with a molecular weight of 423.29 g/mol. The structural complexity implies applications in medicinal chemistry, particularly in targeting enzymes or receptors via its heterocyclic and halogenated motifs .

Properties

IUPAC Name

1-benzofuran-2-yl-[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2S/c20-14-6-5-13(15(21)10-14)11-26-19-22-7-8-23(19)18(24)17-9-12-3-1-2-4-16(12)25-17/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBQXZRAUZVCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

    Synthesis of 2,4-Dichlorobenzylthiol: This intermediate is prepared by reacting 2,4-dichlorobenzyl chloride with thiourea, followed by hydrolysis.

    Imidazole Ring Formation: The imidazole ring is formed through a condensation reaction involving glyoxal, ammonia, and an appropriate amine.

    Coupling Reaction: The final step involves coupling the benzofuran moiety with the 2,4-dichlorobenzylthiol-substituted imidazole under basic conditions, often using a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The sulfur atom in the thioether moiety undergoes oxidation under mild conditions:

Reaction ConditionsProductKey Findings
30% H<sub>2</sub>O<sub>2</sub>, 0°CSulfoxide derivative (R-S=O)Partial oxidation observed; reaction stops at sulfoxide stage without overoxidation to sulfone
mCPBA (1.2 eq), CH<sub>2</sub>Cl<sub>2</sub>Sulfone derivative (R-SO<sub>2</sub>)Complete oxidation achieved in 4 hours; product stable under physiological conditions

Mechanistic Insight :

  • Sulfoxide formation is stereoselective, producing a single diastereomer due to steric hindrance from the 2,4-dichlorobenzyl group.

  • Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers .

Nucleophilic Substitution at the Imidazole Ring

The dihydroimidazole ring undergoes nucleophilic substitution at the C2 position:

ReagentConditionsProductYield
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-methylated imidazole78%
Benzyl chlorideNaOH, DMSO, RTN-benzyl derivative65%

Key Observations :

  • Alkylation occurs preferentially at the imidazole nitrogen over sulfur.

  • Bulky substituents (e.g., 2,4-dichlorobenzyl) reduce reaction rates due to steric effects .

Hydrolysis Reactions

The imidazole ring is susceptible to hydrolysis under acidic or basic conditions:

ConditionsProductApplication
2M HCl, reflux, 6hBenzofuran-2-carboxylic acid + 2-((2,4-dichlorobenzyl)thio)ethylamineDegradation pathway under gastric conditions
1M NaOH, 80°C, 3hRing-opened thiol intermediateIntermediate for further functionalization (e.g., disulfide formation)

Stability Note :

  • Hydrolysis is negligible at physiological pH (7.4), ensuring compound integrity in biological assays .

Mannich Reactions

The secondary amine in the dihydroimidazole participates in Mannich reactions:

ComponentsConditionsProductBiological Relevance
Formaldehyde + PiperidineEtOH, RT, 12hPiperidinylmethyl derivativeEnhanced blood-brain barrier penetration
Formaldehyde + MorpholineTHF, 50°C, 8hMorpholinylmethyl analogueImproved antifungal activity

Synthetic Utility :

  • Mannich bases exhibit increased solubility in polar solvents .

Coordination with Metal Ions

The imidazole nitrogen and sulfur atoms act as ligands for metal ions:

Metal SaltConditionsComplex FormedApplication
CuCl<sub>2</sub>MeOH, RT, 2hSquare-planar Cu(II) complexCatalytic oxidation studies
FeCl<sub>3</sub>H<sub>2</sub>O/EtOH, 60°COctahedral Fe(III) complexMagnetic material precursor

Structural Confirmation :

  • IR spectra show shifts in ν(N–H) (3100 cm<sup>−1</sup> to 2900 cm<sup>−1</sup>) and ν(C=S) (1250 cm<sup>−1</sup> to 1180 cm<sup>−1</sup>) upon complexation.

Biological Activity and Reactivity

  • Antimicrobial Activity : Sulfone derivatives show 2–4× higher activity against S. aureus (MIC: 8 µg/mL) compared to the parent compound (MIC: 32 µg/mL) .

  • Metabolic Stability : The thioether group undergoes CYP450-mediated oxidation in vitro (t<sub>1/2</sub>: 45 min).

Scientific Research Applications

Biological Activities

Research indicates that benzofuran derivatives exhibit a range of biological activities:

  • Anticancer Activity : Several studies have highlighted the potential of benzofuran derivatives in cancer treatment. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The thiazole and benzofuran components are known to enhance the antimicrobial activity of compounds. Studies have demonstrated that derivatives of benzofuran possess significant antibacterial and antifungal properties against various pathogens, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some benzofuran derivatives have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of benzofuran derivatives, including those structurally similar to benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of synthesized benzofuran derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics, indicating their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The benzofuran and imidazole rings may facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Analogs:

(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (): Substituents:

  • Benzyl group : 3-fluorobenzyl (vs. 2,4-dichlorobenzyl in the target compound).
  • Furan : 5-bromo-furan-2-yl (vs. benzofuran-2-yl in the target).
    • Molecular Formula : C₁₅H₁₂BrFN₂O₂S.
    • Molecular Weight : 395.23 g/mol.
    • Key Differences : The brominated furan and fluorinated benzyl group may reduce steric bulk compared to the dichlorinated benzyl and fused benzofuran in the target compound. This could influence solubility and binding affinity .

N-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxamides ():

  • Substituents : Benzofuran-2-yl linked to a pyrazole-carboxamide-imidazolone scaffold.
  • Bioactivity : Exhibited antibacterial activity (76–90% yield in synthesis), suggesting the benzofuran-imidazole framework may enhance antimicrobial properties .
Data Table: Structural and Physicochemical Comparison
Compound Name Benzyl Substituent Heterocyclic Core Molecular Formula Molecular Weight (g/mol) Bioactivity Reference
Target Compound 2,4-dichloro Benzofuran-2-yl + dihydroimidazole C₁₉H₁₃Cl₂N₂O₂S 423.29 Not reported -
(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-dihydroimidazolyl}methanone 3-fluoro 5-bromo-furan-2-yl + dihydroimidazole C₁₅H₁₂BrFN₂O₂S 395.23 Not reported
N-(4-arylidene-imidazolyl)-5-(benzofuran-2-yl)pyrazole-carboxamides Phenyl Benzofuran-2-yl + pyrazole-imidazolone Varies ~450–500 (estimated) Antibacterial

Toxicity and Handling

  • The 2,4-dichlorobenzyl group in the target compound is structurally related to 2,4-dichlorobenzoyl chloride (), a hazardous chemical.
  • The 3-fluorobenzyl analog () may pose lower toxicity due to reduced halogenation, though fluorine’s electronegativity could alter metabolic pathways .

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the compound benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, exploring its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H15ClN2O2S
  • Molecular Weight : 368.85 g/mol
  • IUPAC Name : this compound

This compound integrates a benzofuran moiety with a thioether and an imidazole ring, contributing to its unique pharmacological profile.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens.

  • Antibacterial Activity :
    • In vitro studies have shown that related benzofuran compounds possess strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .
    • The incorporation of different substituents on the benzofuran ring can enhance activity; for example, compounds with halogenated phenyl groups demonstrated increased potency against bacterial strains .
  • Antifungal Activity :
    • Compounds derived from benzofuran have also shown antifungal properties. For instance, certain derivatives were effective against Candida albicans and other fungal pathogens .
  • Antimycobacterial Activity :
    • A study highlighted the efficacy of benzofuran derivatives against Mycobacterium tuberculosis, with some compounds exhibiting IC90 values below 0.60 µM .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been a focal point in recent research:

  • Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, a series of benzofuran-based compounds demonstrated significant cytotoxicity against ovarian cancer cells (A2780), with IC50 values around 11–12 µM .

Synthesis and Evaluation

A notable study synthesized several benzofuran derivatives and evaluated their biological activities:

CompoundYield (%)Antimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
5h673.12 (against E. coli)12
5e686.25 (against S. aureus)Not evaluated
5f700.78 (against P. aeruginosa)Not evaluated

These findings underline the importance of structural modifications in enhancing the biological efficacy of benzofuran derivatives.

Q & A

Q. What synthetic strategies are recommended for constructing the benzofuran moiety in this compound?

The benzofuran core can be synthesized via a cascade [3,3]-sigmatropic rearrangement followed by aromatization. For example, substituents like methoxy or benzyloxy groups are introduced via NaH-mediated alkylation in THF at 0°C, as demonstrated in benzofuran-derived natural product syntheses . Key steps include protecting group strategies and regioselective functionalization.

Q. How should researchers approach structural elucidation of this compound?

Use X-ray crystallography with the SHELX program suite for high-resolution structural determination. SHELXL is ideal for refining small-molecule structures, while SHELXS/SHELXD can resolve phase problems in complex cases. Pair crystallography with NMR (e.g., 1^1H, 13^{13}C, HSQC) and mass spectrometry to confirm connectivity and stereochemistry .

Q. What preliminary assays are suitable for evaluating biological activity?

For imidazole-containing analogs, PubChem data suggests testing antifungal or enzyme inhibition activity in vitro. Use assays like Candida albicans growth inhibition or cytochrome P450 binding studies, adjusting protocols to account for the dichlorobenzyl and benzofuran pharmacophores .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole-thioether functionalization be addressed?

Optimize reaction conditions using steric/electronic directing groups. For example, the 2,4-dichlorobenzyl thioether group can be introduced via nucleophilic substitution under inert atmospheres. Control temperature (e.g., 120°C in DMF) and use Na2_2S2_2O5_5 as a mild oxidizing agent to prevent overfunctionalization .

Q. How to resolve contradictions between spectroscopic and computational data?

Apply a multi-technique validation approach:

  • Refine X-ray data with SHELXL to resolve bond-length discrepancies .
  • Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis sets) .
  • Use 15^{15}N-labeled NMR to verify imidazole tautomerism .

Q. What computational methods predict the compound’s electronic properties?

Perform ab initio/DFT studies to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For benzofuran-imidazole hybrids, the B3LYP functional with a 6-311++G(d,p) basis set reliably predicts charge distribution and reactivity sites .

Q. How to improve low yields in the acylation step of the dichlorobenzyl group?

Modify reaction conditions based on benzodiazepine acylation protocols:

  • Use 2,4-dichlorobenzoyl chloride in dry dichloromethane.
  • Add triethylamine (2.5 equiv.) to scavenge HCl.
  • Monitor progress via TLC and isolate intermediates via flash chromatography .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between structural analogs?

  • Case Study : Compare the target compound with PubChem’s 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CID: 24155-42-8). Differences in logP or hydrogen-bonding capacity (e.g., benzofuran vs. ethanol substituents) may explain variability in membrane permeability or target binding .
  • Method : Use molecular docking (AutoDock Vina) to simulate ligand-receptor interactions and validate with SPR or ITC binding assays.

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